molecular formula C27H26N2O6 B14945605 N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine

N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine

Cat. No.: B14945605
M. Wt: 474.5 g/mol
InChI Key: FGGIWSDYNIWLSV-IAKSNJKNSA-N
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Description

N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine is a complex organic compound with a unique structure that includes a phthalimide group, a cyclohexene ring, and an alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine typically involves multiple steps. One common approach starts with the preparation of the phthalimide derivative, which is then coupled with a cyclohexene derivative. The final step involves the introduction of the alanine residue through a peptide coupling reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The cyclohexene ring and alanine residue may also play roles in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalimide derivatives and cyclohexene-containing molecules. Examples include:

  • N-phenylphthalimide
  • 3-oxo-5-phenylcyclohex-1-en-1-yl derivatives

Uniqueness

What sets N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

2-[[(2Z)-2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutylidene]-3-oxo-5-phenylcyclohexylidene]amino]propanoic acid

InChI

InChI=1S/C27H26N2O6/c1-16(27(34)35)28-21-14-18(17-8-3-2-4-9-17)15-23(31)24(21)22(30)12-7-13-29-25(32)19-10-5-6-11-20(19)26(29)33/h2-6,8-11,16,18,30H,7,12-15H2,1H3,(H,34,35)/b24-22-,28-21?

InChI Key

FGGIWSDYNIWLSV-IAKSNJKNSA-N

Isomeric SMILES

CC(C(=O)O)N=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)O)N=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)C4=CC=CC=C4

Origin of Product

United States

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